molecular formula C18H28O4 B2393162 Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate CAS No. 183721-37-1

Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate

Cat. No. B2393162
CAS RN: 183721-37-1
M. Wt: 308.418
InChI Key: SZMROFKGANKWSQ-UHFFFAOYSA-N
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Description

“Methyl 2-[3,5-di(tert-butyl)-4-hydroxyphenyl]-2-methoxyacetate” is a lipophilic organic compound, chemically a derivative of phenol . It is useful for its antioxidant properties . It is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .


Synthesis Analysis

The chemical synthesis of this compound in industry has involved the reaction of p-cresol (4-methylphenol) with isobutylene (2-methylpropene), catalyzed by sulfuric acid . Alternatively, it has been prepared from 2,6-di-tert-butylphenol by hydroxymethylation or aminomethylation .


Molecular Structure Analysis

The molecular structure of “this compound” is shown in the figure . The crystal structure of this compound is monoclinic, P 2 1 / n (no. 14), with a = 7.3985 (2) Å, b = 16.6978 (5) Å, c = 16.5137 (5) Å, β = 96.699 (3)°, V = 2026.15 (10) Å 3, Z = 4 .


Chemical Reactions Analysis

This compound is known to inhibit lipid peroxidation . It has also been postulated as an antiviral drug .

Safety and Hazards

This compound is considered flammable . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

methyl 2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-17(2,3)12-9-11(15(21-7)16(20)22-8)10-13(14(12)19)18(4,5)6/h9-10,15,19H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMROFKGANKWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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